molecular formula C9H11NO2S B11991433 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione

5-Cyclohexylidene-1,3-thiazolidine-2,4-dione

Cat. No.: B11991433
M. Wt: 197.26 g/mol
InChI Key: OAXPSIPBZAUIDS-UHFFFAOYSA-N
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Description

5-Cyclohexylidene-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H11NO2S. It belongs to the thiazolidinedione class, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione typically involves the condensation of thiazolidine-2,4-dione with cyclohexanone. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed, and the product is isolated after workup in an acidic medium .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted thiazolidines .

Scientific Research Applications

5-Cyclohexylidene-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By activating these nuclear receptors, the compound influences the transcription of genes involved in glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced inflammation .

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: The parent compound of the thiazolidinedione class.

    Pioglitazone: A well-known antidiabetic drug that also activates PPARs.

    Rosiglitazone: Another antidiabetic agent with similar mechanisms of action.

Uniqueness: 5-Cyclohexylidene-1,3-thiazolidine-2,4-dione is unique due to its specific cyclohexylidene substitution, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazolidinediones .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

5-cyclohexylidene-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H11NO2S/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12)

InChI Key

OAXPSIPBZAUIDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2C(=O)NC(=O)S2)CC1

Origin of Product

United States

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